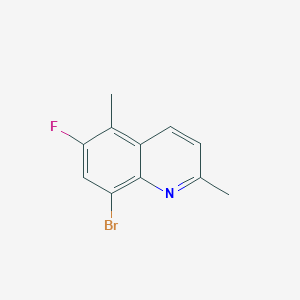
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the azepane ring and the methyl group. Common synthetic routes include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the azepane ring via nucleophilic substitution reactions.
Step 3: Addition of the methyl group through alkylation reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane and pyridine rings can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one: Similar structure but with a different position of the methyl group.
1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one: Contains an azepane ring but with different substituents.
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-3-14(18)13-8-9-15(16-12(13)2)17-10-6-4-5-7-11-17/h8-9H,3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
DELXDGFBUAPODG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(N=C(C=C1)N2CCCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)
![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)

![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
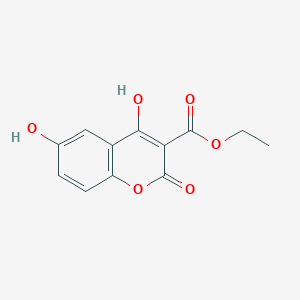
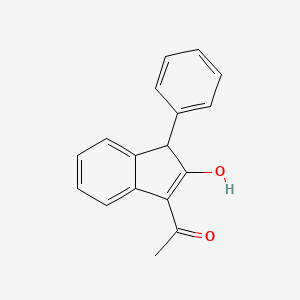
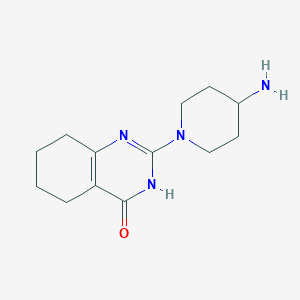
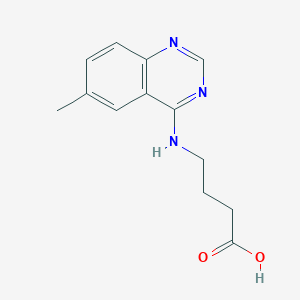


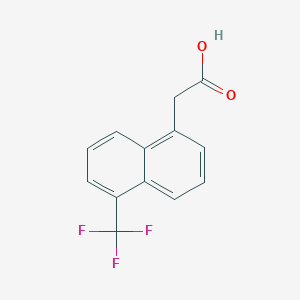
![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
